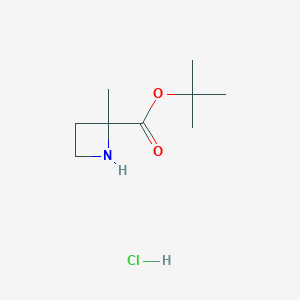

tert-Butyl 2-methylazetidine-2-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, the preparation of 1,2-oxazetidines is achieved through a [2 + 1 + 1] radical tandem cycloaddition of styrenes, arylamines, and tert-butyl hydroperoxide (TBHP), where TBHP serves as both the oxidant and the oxygen source for the carbonyl group in the products . Another synthesis approach involves the preparation of enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate from L-alanine, which is used as a chiral auxiliary in dipeptide synthesis .

Molecular Structure Analysis

The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a compound with a similar tert-butyl group and a cyclic structure, was determined using single crystal X-ray diffraction analysis. The crystal was found to be monoclinic with specific space group parameters, and the compound features a bicyclo[2.2.2]octane structure including a lactone moiety and a piperidine ring .

Chemical Reactions Analysis

Chemical reactions involving tert-butyl groups and azetidine structures include hydroformylation reactions, where methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate is converted to formyl products with high diastereoselectivities, which are important intermediates for the synthesis of homochiral amino acid derivatives . Additionally, silylmethyl-substituted azetidine can undergo formal [3 + 2] and [4 + 2] cycloaddition reactions to generate various heterocyclic products .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 2-methylazetidine-2-carboxylate hydrochloride can be inferred from related compounds. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized using 1H NMR spectroscopy and high-resolution mass spectrometry, and its density was determined . The antibacterial activities of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives were evaluated, indicating potential biological properties of tert-butyl-containing compounds .

Wissenschaftliche Forschungsanwendungen

Synthetic Applications in Organic Chemistry

The utility of tert-Butyl 2-methylazetidine-2-carboxylate hydrochloride in organic synthesis is demonstrated through its involvement in the preparation of complex molecules. For example, it has been used in the Rhodium(I) catalyzed carbonylative ring expansion of aziridines to β-lactams. This process highlights its role in enhancing the regioselectivity and enantiospecificity of the resulting compounds, a crucial factor in the synthesis of pharmacologically relevant molecules (Ardura, López, & Sordo, 2006).

Additionally, this compound is instrumental in the synthesis of 1,2-Oxazetidines from styrenes and arylamines via a peroxide-mediated [2 + 1 + 1] cycloaddition reaction. This method allows for the creation of polysubstituted 1,2-oxazetidines, showcasing the compound's versatility in facilitating novel cycloaddition reactions (Liu et al., 2017).

Role in Chemical Modification and Derivatization

Research also delves into the chemical modification and structural alteration of tert-butyl esters. One study focused on the reaction of tert-butyl 7α-chloro- and 7-β-chloro-7α-isopropoxy-3-methyl-1,1-dioxoceph-3-em-4-carboxylates, introducing the N,N-dimethylaminomethylene group. This modification aids in the synthesis of compounds with potential pharmaceutical applications, although their cytotoxic activity was found to be weak or non-existent (Vorona et al., 2007).

Contribution to Novel Synthetic Pathways

The compound's utility extends to the development of novel synthetic pathways for creating masked 1,3- and 1,4-dipoles, demonstrating its role in generating imidazoline, oxazolidine, and tetrahydropyrimidine products. Such synthetic methodologies are crucial for accessing new chemical spaces and designing innovative pharmacophores (Yadav & Sriramurthy, 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statements H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

tert-butyl 2-methylazetidine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-8(2,3)12-7(11)9(4)5-6-10-9;/h10H,5-6H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOFSQRWNLNFVRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN1)C(=O)OC(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea](/img/structure/B2502333.png)

![2-[(3-methoxyphenyl)methanesulfinyl]-1H-1,3-benzodiazol-6-amine dihydrochloride](/img/structure/B2502335.png)

![N-[(3,3-Difluorocyclohexyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2502348.png)

![1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502352.png)